2,4-Dibromo-5-methyl-3-nitro-fluorobenzene
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Overview
Description
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene is an aromatic compound characterized by the presence of bromine, methyl, nitro, and fluorine substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
The synthesis of 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene typically involves multiple steps, including nitration, bromination, and methylation of a fluorobenzene derivative. The general synthetic route can be summarized as follows:
Nitration: Introduction of a nitro group to the fluorobenzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: Addition of bromine atoms to the aromatic ring, often facilitated by a catalyst such as iron(III) bromide.
Methylation: Introduction of a methyl group via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.
Coupling Reactions: The bromine atoms make the compound suitable for Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with aryl or alkynyl groups
Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-Dibromo-5-methyl-3-nitro-fluorobenzene finds applications in various fields:
Mechanism of Action
The mechanism by which 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene exerts its effects depends on the specific application and target. In coupling reactions, the bromine atoms facilitate the formation of carbon-carbon bonds through palladium-catalyzed mechanisms. The nitro group can undergo reduction to form amines, which may interact with biological targets such as enzymes or receptors, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2,4-Dibromo-5-methyl-3-nitro-fluorobenzene include:
1,4-Dibromo-2-fluorobenzene: Lacks the nitro and methyl groups, making it less reactive in certain coupling reactions.
2,5-Dibromofluorobenzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
2,4-Dibromo-5-methyl-3-nitrobenzene: Lacks the fluorine atom, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its combination of substituents, which confer specific reactivity and make it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2,4-dibromo-1-fluoro-5-methyl-3-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2FNO2/c1-3-2-4(10)6(9)7(5(3)8)11(12)13/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEFVIUWBAPHGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1Br)[N+](=O)[O-])Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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